5-Bromo-2-(4-isopropylphenoxy)pyridine
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Overview
Description
5-Bromo-2-(4-isopropylphenoxy)pyridine is a brominated aromatic compound characterized by a pyridine ring substituted with a bromo group at the 5-position and a 4-isopropylphenoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-isopropylphenoxy)pyridine typically involves the following steps:
Bromination: The starting material, 2-(4-isopropylphenoxy)pyridine, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures to selectively introduce the bromo group at the 5-position.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. Process optimization, including the use of catalysts and control of reaction parameters, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(4-isopropylphenoxy)pyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) to replace the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, DCM, low temperatures.
Reduction: LiAlH4, H2, catalysts like palladium on carbon (Pd/C).
Substitution: NaOCH3, NH3, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines or phenols.
Scientific Research Applications
5-Bromo-2-(4-isopropylphenoxy)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 5-Bromo-2-(4-isopropylphenoxy)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
5-Bromo-2-(4-isopropylphenoxy)aniline
4-Bromo-2-isopropyl-5-methylphenol
Uniqueness: 5-Bromo-2-(4-isopropylphenoxy)pyridine is unique due to its pyridine core, which imparts distinct chemical and biological properties compared to other similar compounds
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Properties
IUPAC Name |
5-bromo-2-(4-propan-2-ylphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-10(2)11-3-6-13(7-4-11)17-14-8-5-12(15)9-16-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGFBPRPFWHOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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